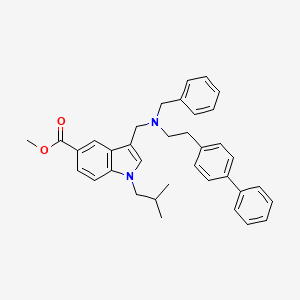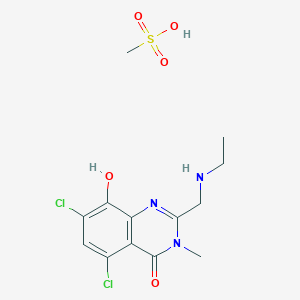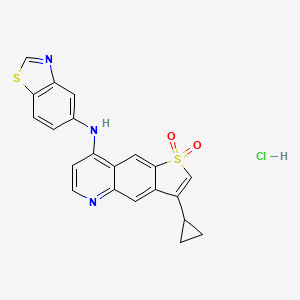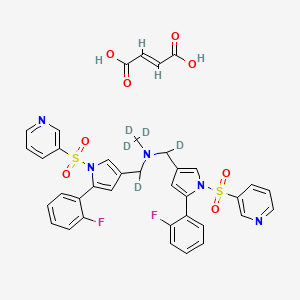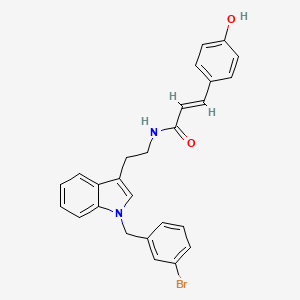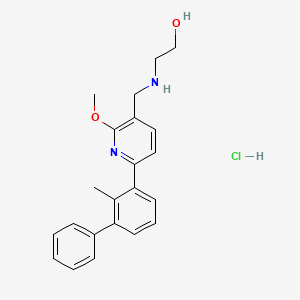
PD-1/PD-L1-IN-9 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PD-1/PD-L1-IN-9 (hydrochloride) is a potent and orally active inhibitor of the interaction between programmed death-1 (PD-1) and programmed death-ligand 1 (PD-L1). This compound has shown significant potential in enhancing the killing activity of immune cells against tumor cells, making it a promising candidate for cancer immunotherapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PD-1/PD-L1-IN-9 (hydrochloride) involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are proprietary and typically provided by the manufacturers .
Industrial Production Methods
Industrial production methods for PD-1/PD-L1-IN-9 (hydrochloride) are designed to ensure high purity and yield. These methods often involve large-scale synthesis using optimized reaction conditions and purification techniques to meet the stringent requirements for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
PD-1/PD-L1-IN-9 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of PD-1/PD-L1-IN-9 (hydrochloride) include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of PD-1/PD-L1-IN-9 (hydrochloride) depend on the specific reaction conditions and reagents used. These products are typically characterized using advanced analytical techniques to ensure their purity and structure .
Wissenschaftliche Forschungsanwendungen
PD-1/PD-L1-IN-9 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the interaction between PD-1 and PD-L1 and to develop new inhibitors.
Biology: Employed in cellular assays to investigate the effects of PD-1/PD-L1 inhibition on immune cell function.
Medicine: Explored as a potential therapeutic agent for cancer immunotherapy, enhancing the immune response against tumor cells.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the PD-1/PD-L1 pathway.
Wirkmechanismus
PD-1/PD-L1-IN-9 (hydrochloride) exerts its effects by inhibiting the interaction between PD-1 and PD-L1. This inhibition prevents the suppression of T-cell activity, thereby enhancing the immune response against tumor cells. The molecular targets and pathways involved include the PD-1 receptor on T cells and the PD-L1 ligand on tumor cells .
Vergleich Mit ähnlichen Verbindungen
PD-1/PD-L1-IN-9 (hydrochloride) is unique in its high potency and oral activity compared to other similar compounds. Some similar compounds include:
PD-1/PD-L1-IN-1: Another inhibitor of the PD-1/PD-L1 interaction with different potency and pharmacokinetic properties.
PD-1/PD-L1-IN-2: A compound with similar inhibitory effects but different chemical structure and activity profile.
PD-1/PD-L1-IN-3: An inhibitor with distinct pharmacological properties and applications
PD-1/PD-L1-IN-9 (hydrochloride) stands out due to its significant in vivo antitumor activity and favorable pharmacokinetic profile, making it a promising candidate for further development in cancer immunotherapy .
Eigenschaften
Molekularformel |
C22H25ClN2O2 |
|---|---|
Molekulargewicht |
384.9 g/mol |
IUPAC-Name |
2-[[2-methoxy-6-(2-methyl-3-phenylphenyl)pyridin-3-yl]methylamino]ethanol;hydrochloride |
InChI |
InChI=1S/C22H24N2O2.ClH/c1-16-19(17-7-4-3-5-8-17)9-6-10-20(16)21-12-11-18(15-23-13-14-25)22(24-21)26-2;/h3-12,23,25H,13-15H2,1-2H3;1H |
InChI-Schlüssel |
KXEWBOPJWFJJFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1C2=NC(=C(C=C2)CNCCO)OC)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


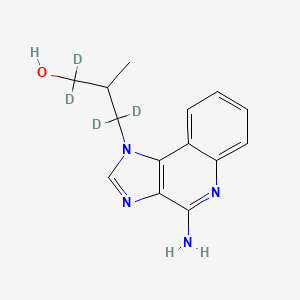
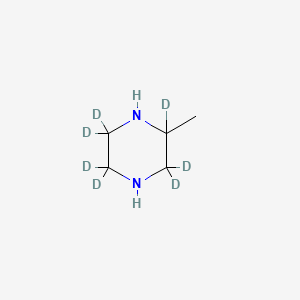



![1-[(2R,4S,5S)-5-azido-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399120.png)

